1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

Description

Structural Identification and Nomenclature

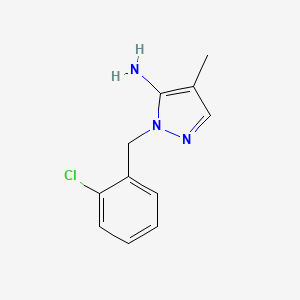

The structural identification of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine involves detailed analysis of its molecular architecture and systematic nomenclature according to established chemical naming conventions. The compound possesses the Chemical Abstracts Service registry number 1015845-68-7 and bears the International Union of Pure and Applied Chemistry name 1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-ylamine. This nomenclature reflects the systematic approach to naming heterocyclic compounds, where each substituent and its position are precisely specified to ensure unambiguous chemical identification.

The molecular formula C11H12ClN3 indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms, resulting in a molecular weight of 221.69 grams per mole. The structural framework consists of a pyrazole ring system serving as the core heterocyclic unit, with a 2-chlorobenzyl group attached at the nitrogen-1 position, a methyl group positioned at carbon-4, and an amino group located at carbon-5. This specific substitution pattern creates a compound with distinct chemical properties and reactivity characteristics compared to other pyrazole derivatives.

Advanced structural identification techniques provide additional molecular descriptors that facilitate computational analysis and database searches. The International Chemical Identifier code 1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 represents the compound's connectivity in a standardized format, while the corresponding International Chemical Identifier Key KLMAUNDTLYRLNW-UHFFFAOYSA-N provides a unique hash identifier for database referencing. These identifiers ensure precise chemical communication across different scientific platforms and databases.

Table 1: Molecular Properties of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

The three-dimensional molecular geometry of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine reflects the planar nature of the pyrazole ring system, as characteristic of aromatic heterocycles. Research on pyrazole structures indicates that the ring maintains planarity due to the aromatic electron delocalization, with the two nitrogen atoms contributing to the overall electronic structure. The 2-chlorobenzyl substituent extends from the nitrogen-1 position, creating a molecular architecture that combines the electronic properties of both the pyrazole core and the aromatic benzyl group. The chlorine atom's position on the benzyl ring introduces additional electronic effects that influence the compound's overall chemical behavior and potential reactivity patterns.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, particularly in the pyrazole family, provides essential context for understanding the significance of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine within the broader landscape of organic chemistry. The foundational work in pyrazole chemistry began in the late nineteenth century when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of compounds in 1883. Knorr's pioneering research not only established the nomenclature for pyrazole derivatives but also demonstrated their potential therapeutic applications through his discovery of the antipyretic properties of pyrazole-containing compounds.

The systematic development of pyrazole chemistry gained significant momentum through the work of Hans von Pechmann, who developed a classical synthetic method for pyrazole preparation in 1898. Pechmann's approach involved the reaction of acetylene with diazomethane, establishing one of the fundamental synthetic pathways that would influence pyrazole chemistry for decades to come. This early synthetic methodology laid the groundwork for the development of more sophisticated approaches to pyrazole synthesis, ultimately enabling the preparation of complex substituted derivatives such as 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine.

The evolution of pyrazole synthesis continued throughout the twentieth century with the development of multiple synthetic strategies for creating substituted pyrazole derivatives. Research indicates that pyrazoles can be synthesized through several key methodologies, including the reaction of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. These diverse synthetic approaches have enabled chemists to create an extensive library of pyrazole derivatives with varying substitution patterns and functional groups.

A particularly significant milestone in pyrazole chemistry occurred in 1954 when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, challenging the previous assumption that pyrazoles could not be obtained from natural sources. Their discovery of 3-n-nonylpyrazole from Houttuynia Cordata and levo-β-(1-pyrazolyl) alanine from watermelon seeds demonstrated that pyrazole structures exist in biological systems, further expanding interest in this heterocyclic family. This finding provided additional validation for the biological relevance of pyrazole compounds and supported continued research into their synthetic preparation and applications.

The development of specialized synthetic methods for 5-aminopyrazole derivatives represents another important advancement in heterocyclic chemistry. Research demonstrates that 5-aminopyrazoles serve as versatile synthetic intermediates and can be prepared through various approaches, including cyclocondensation reactions and multi-step synthetic sequences. The preparation of compounds such as 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine benefits from these methodological advances, enabling efficient synthesis of complex substituted pyrazole derivatives with precise control over regioselectivity and functional group incorporation.

Table 2: Key Historical Milestones in Pyrazole Chemistry Development

Position Within Pyrazole Derivative Classifications

The classification of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine within the broader family of pyrazole derivatives requires systematic analysis of its structural features and comparison with related compounds. Pyrazole derivatives are typically classified based on their substitution patterns, functional group arrangements, and specific structural modifications to the core heterocyclic ring system. This particular compound belongs to the category of N-substituted pyrazoles, specifically featuring substitution at the nitrogen-1 position with a 2-chlorobenzyl group, while also incorporating both methyl and amino substituents on the pyrazole ring itself.

Within the hierarchical classification system for pyrazole derivatives, 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine can be categorized as a 5-aminopyrazole derivative due to the presence of the amino group at the 5-position of the pyrazole ring. Research indicates that 5-aminopyrazoles represent an important subclass of pyrazole derivatives with distinct synthetic and chemical properties. The combination of the amino group with additional substituents creates compounds with enhanced reactivity and potential for further chemical modification, making them valuable synthetic intermediates and targets for pharmaceutical development.

The presence of the 2-chlorobenzyl substituent at the nitrogen-1 position places this compound within the broader category of benzyl-substituted pyrazoles. The specific positioning of the chlorine atom on the benzyl ring at the ortho position (position 2) creates unique electronic and steric effects that distinguish this compound from other chlorobenzyl-substituted pyrazole derivatives. Comparative analysis with related compounds such as 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine and 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine reveals how the position of the chlorine substituent influences the overall molecular properties and potential chemical behavior.

The methyl group at the 4-position of the pyrazole ring contributes to the compound's classification as a methylated pyrazole derivative. This substitution pattern creates a specific regioisomer that differs from alternative methylation patterns such as 3-methyl or 5-methyl substitution. Research demonstrates that the position of methyl substituents on pyrazole rings significantly influences the electronic properties and reactivity of the resulting compounds. The combination of 4-methyl substitution with 5-amino functionality creates a compound with balanced electronic characteristics suitable for various synthetic applications.

Table 3: Classification Categories for 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

The systematic classification of this compound also considers its relationship to other heterocyclic systems and potential synthetic precursors. The pyrazole core structure shares similarities with other five-membered heterocycles containing nitrogen atoms, but the specific arrangement of two adjacent nitrogen atoms distinguishes pyrazoles from related systems such as imidazoles and triazoles. Understanding these structural relationships helps position 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine within the broader context of heterocyclic chemistry and facilitates the design of synthetic strategies for its preparation and modification.

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMAUNDTLYRLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650930 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-68-7 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The general approach includes:

Condensation of hydrazine with 1,3-diketones or β-ketoesters: This reaction forms the pyrazole nucleus under acidic or basic conditions. For example, acetylacetone or methyl acetoacetate can be used as the diketone component. The reaction is often carried out in polar solvents such as ethanol or methanol at reflux temperature to facilitate ring closure.

Catalyst-free protocols: Recent advances have demonstrated catalyst-free condensation of primary amines or hydrazines with electron-deficient aldehydes to form C=N bonds efficiently, which can be adapted for pyrazole ring formation steps.

Methylation at the 4-Position of Pyrazole

The methyl group at the C4 position is introduced via alkylation reactions:

Alkylation reagents: Methyl iodide or dimethyl sulfate are commonly used as methylating agents.

Base presence: A base such as potassium carbonate or sodium hydride facilitates deprotonation and subsequent alkylation.

Reaction conditions: The alkylation is performed in anhydrous solvents under controlled temperatures to avoid over-alkylation or side reactions.

Alternative Synthetic Routes and Industrial Optimization

Suzuki-Miyaura Coupling: Although more commonly applied to related pyrazole derivatives, palladium-catalyzed Suzuki coupling between pyrazole boronic esters and chlorobenzyl halides or substituted benzonitriles can be adapted to synthesize intermediates leading to 1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-amine.

Use of protective groups: Tetrahydropyranyl (THP) protection on pyrazole nitrogen has been employed in related syntheses to improve selectivity and yield during coupling steps.

Continuous flow reactors and automated synthesis: Industrial scale production often uses continuous flow systems to enhance reaction control, reduce reaction times, and improve safety and reproducibility.

Purification and Characterization

Purification techniques: Column chromatography on silica gel using hexane/ethyl acetate gradients is standard to isolate pure product.

Analytical methods: NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), IR spectroscopy, and sometimes X-ray crystallography are employed to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone (e.g., acetylacetone), acid/base catalyst, reflux in ethanol | Forms pyrazole core |

| 2 | Nucleophilic substitution | Pyrazole + 2-chlorobenzyl chloride, base (K₂CO₃ or NaOH), DMF or DCM, 0–5°C to RT | Introduces 2-chlorobenzyl group at N1 |

| 3 | Alkylation (methylation) | Methyl iodide or dimethyl sulfate, base (K₂CO₃), anhydrous solvent | Methyl group introduced at C4 position |

| 4 | Optional Suzuki coupling | Pyrazole boronic ester + 2-chlorobenzyl halide, Pd catalyst, base, THF/water | Alternative route for intermediate synthesis |

| 5 | Purification | Silica gel chromatography (hexane:ethyl acetate) | Ensures high purity |

Research Findings and Optimization Notes

Reaction yields and selectivity are highly dependent on temperature control, solvent choice, and base strength.

Catalyst-free condensation methods have been reported to reduce reaction complexity and environmental impact.

Use of phase transfer catalysts and microwave irradiation can significantly enhance reaction rates and yields in alkylation and substitution steps.

Industrial processes focus on minimizing palladium catalyst loading in Suzuki reactions and optimizing solvent systems for easier product isolation.

Analyse Des Réactions Chimiques

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures by reacting with boronic acids in the presence of a palladium catalyst.

Applications De Recherche Scientifique

Agrochemical Applications

Fungicidal Activity

Research into aminopyrazole derivatives has revealed their effectiveness as fungicides. The structural characteristics of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine may provide a scaffold for developing new fungicides with enhanced selectivity and potency against agricultural pathogens . The exploration of these compounds could lead to improved crop protection strategies.

Material Science

Synthesis of Functional Materials

The unique properties of pyrazole compounds allow them to be utilized in synthesizing functional materials. For example, they can serve as building blocks in the creation of polymers or coordination compounds with specific electronic or optical properties. This application is particularly relevant in developing advanced materials for electronics and photonics .

Table: Summary of Research Findings on 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

Mécanisme D'action

The mechanism of action of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(4-Chlorobenzyl)-1H-pyrazol-4-amine

- Structural Difference : The chlorobenzyl group is at the 4-position (para) instead of 2-position (ortho), and the amine group is at pyrazole position 4 instead of 3.

- Implications : The para-substitution reduces steric hindrance compared to the ortho-substituted target compound. This may enhance solubility but reduce binding affinity in sterically sensitive biological targets .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Structural Difference : A 4-chlorophenyl group replaces the 2-chlorobenzyl group at pyrazole position 3, and a methyl group is at position 1 instead of 4.

Halogen Substitution Variations

1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine

- Structural Difference : Fluorine replaces chlorine at the benzyl group’s 3-position.

- However, reduced steric bulk compared to chlorine may weaken van der Waals interactions in hydrophobic environments .

Ring System and Linker Modifications

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine

Comparative Data Table

| Compound Name | Substituents (Pyrazole Positions) | Molecular Weight (g/mol) | Physical State | Key Structural Features |

|---|---|---|---|---|

| 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine | 1: 2-Cl-benzyl; 4: methyl | 207.66 | Yellow semi-solid | Ortho-chlorobenzyl linker, methyl at C4 |

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine | 1: 4-Cl-benzyl; 4: NH₂ | 219.67 | Solid | Para-chlorobenzyl, amine at C4 |

| 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine | 1: 3-F-benzyl; 4: methyl | 205.23 | Solid | Fluorine substitution, reduced steric bulk |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | 1: methyl; 3: 4-Cl-phenyl | 223.68 | Crystalline solid | Rigid phenyl substitution at C3 |

| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine | 1: 2-Cl-phenyl; 4: methyl | 207.66 | Solid | Direct phenyl attachment, no spacer |

Research Implications

- Fluorinated analogs could offer improved metabolic stability .

- Crystallography : Tools like SHELXL () and ORTEP-III () are critical for elucidating hydrogen-bonding patterns and conformational preferences, which differ significantly between analogs .

- Synthesis: Reflux methods in ethanol () are applicable for synthesizing pyrazole derivatives, though substituent positions may require tailored reaction conditions .

Activité Biologique

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a chlorobenzyl substituent and a methyl group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 207.66 g/mol.

The biological activity of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, which may enhance cellular protective mechanisms against oxidative damage.

- Receptor Modulation : It interacts with specific receptors, potentially acting as an agonist or antagonist, leading to various biological responses.

Anticancer Activity

Research indicates that 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine exhibits significant cytotoxic effects against various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against both bacterial and fungal strains:

- Bacterial Strains : Effective against E. coli and Staphylococcus aureus, with significant inhibition observed at concentrations comparable to standard antibiotics.

- Fungal Strains : Exhibits antifungal activity against Aspergillus niger and other pathogenic fungi, suggesting potential applications in treating fungal infections .

Case Studies

Several studies have explored the efficacy of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine:

- Cytotoxicity Studies : A study evaluated the compound's effects on MCF7 breast cancer cells, revealing significant apoptosis induction and cell cycle arrest at G0/G1 phase, indicating its potential as a therapeutic agent for breast cancer .

- Combination Therapy : Research investigated the synergistic effects of combining this compound with doxorubicin in cancer treatment, showing enhanced cytotoxicity compared to doxorubicin alone, particularly in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors, such as substituted pyrazole intermediates, with chlorobenzyl derivatives. Key steps include:

- Temperature Control : Reactions often proceed at 80–120°C to avoid side products (e.g., over-oxidation or decomposition) .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improves regioselectivity in heterocycle formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies substituent positions on the pyrazole ring (e.g., methyl at C4, chlorobenzyl at N1) through splitting patterns and integration .

- ¹³C NMR : Confirms aromaticity and hybridization states (e.g., C5-amine resonance at ~150 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

- Contradiction Analysis :

- Dynamic Effects : Rotameric equilibria in the chlorobenzyl group may cause signal broadening; variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers .

- Solvent Artifacts : Deuterated DMSO vs. CDCl₃ can shift amine proton signals due to hydrogen bonding; compare spectra across solvents .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks .

- X-ray Crystallography : Resolves absolute configuration when crystal growth is feasible (e.g., SHELX refinement ).

Q. What strategies are used to analyze hydrogen bonding and supramolecular interactions in its solid-state structure?

- Graph Set Analysis : Categorizes hydrogen-bonding motifs (e.g., N–H⋯N or N–H⋯Cl interactions) using Etter’s formalism .

- Single-Crystal Studies :

- ORTEP-III : Visualizes molecular packing and π-π stacking between aromatic rings (e.g., chlorobenzyl and pyrazole moieties) .

- Hirshfeld Surfaces : Quantifies intermolecular contacts (e.g., % contribution of H⋯Cl vs. H⋯C interactions) .

Q. How are in vitro biological activities evaluated, and how can conflicting assay results be addressed?

- Antimicrobial Assays :

- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anticancer Screening :

- MTT Assay : Tests cytotoxicity in human cancer lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

- Resolving Contradictions :

- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ < 50 μM for significance) .

- Metabolic Interference : Use cycloheximide controls to rule out false positives from non-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.